Scaffold-Level Differentiation: Triazolo[4,3-b]pyridazine Core vs. Triazolo[4,3-a]pyridazine and Triazolo[3,4-b]pyridazine Isomers
The [1,2,4]triazolo[4,3-b]pyridazine scaffold of the target compound is regioisomerically distinct from [1,2,4]triazolo[4,3-a]pyridazine and [1,2,4]triazolo[3,4-b]pyridazine scaffolds used in other inhibitor classes. In a comparative study of triazolopyridazine isomers as c-Met kinase inhibitors, the [4,3-b] regioisomer exhibited an IC₅₀ of 4.2 nM (SAR125844), whereas the corresponding [4,3-a] isomer showed >100-fold loss of potency (IC₅₀ > 500 nM) under identical kinase assay conditions [1]. This regioisomeric sensitivity arises from the differential orientation of the N2 nitrogen in the triazole ring, which forms a critical hydrogen bond with the hinge region of the kinase. While the target compound (891116-05-5) has not been directly assayed in this system, the scaffold architecture is shared with SAR125844, suggesting that the [4,3-b] regioisomerism is a prerequisite for hinge-binding interactions in kinase targets [1][2].
| Evidence Dimension | c-Met kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly assayed; shares [1,2,4]triazolo[4,3-b]pyridazine core with SAR125844 |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-a]pyridazine isomer: IC₅₀ > 500 nM (c-Met WT kinase assay) |
| Quantified Difference | >100-fold potency difference attributed to regioisomerism of the triazolopyridazine core |
| Conditions | c-Met wild-type kinase inhibition assay, ATP-competitive format (SAR125844 reference data) |
Why This Matters
The [4,3-b] regioisomerism of the target compound is a critical structural feature for any application requiring kinase hinge-binding capability; procurement of a [4,3-a] or [3,4-b] isomer as a substitute would be experimentally invalid.
- [1] Egile C, Bekradda M, Bono F, et al. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor SAR125844. J Med Chem. 2016;59(16):7486-7500. doi:10.1021/acs.jmedchem.6b00754 View Source
- [2] PDB entry 5HNI. Crystal structure of c-Met WT kinase domain in complex with SAR125844 analogue. RCSB Protein Data Bank. 2016. doi:10.2210/pdb5HNI/pdb View Source
